3-fluoroazetidine-3-carbonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2231676-20-1 |
|---|---|
Molecular Formula |
C4H6ClFN2 |
Molecular Weight |
136.55 g/mol |
IUPAC Name |
3-fluoroazetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H |
InChI Key |
MTVMHXOLRULCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoroazetidine 3 Carbonitrile Hydrochloride and Its Analogues
Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring is a pivotal step in the synthesis of the target compound and its analogues. Various strategies have been developed, broadly categorized into cyclization approaches and cycloaddition reactions.
Cyclization Approaches for Azetidine Scaffolds
Intramolecular cyclization is a common and effective method for the formation of the azetidine ring. This typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an amine. For the synthesis of 3-substituted azetidines, this often entails the cyclization of a γ-amino alcohol or a related derivative.
A prevalent strategy involves the use of precursors such as 1,3-diaminopropan-2-ol derivatives or related compounds which, through a sequence of protection, activation, and cyclization steps, yield the desired azetidine core. For instance, the synthesis of a protected 3-hydroxyazetidine can be a key step, which can then be further functionalized to introduce the cyano and fluoro groups.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Epichlorohydrin and Benzylamine | 1. H2O; 2. Na2CO3; 3. Pd/C, H2 | 3-Hydroxyazetidine hydrochloride | >80% (overall) | google.com |
| N-propargylsulfonamides | Gold catalyst, Oxidant | Azetidin-3-ones | Good | nih.gov |
Strain-Driven [2+2] Cycloadditions in Azetidine Synthesis
[2+2] Cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and atom-economical route to the azetidine skeleton. This photochemical reaction involves the cycloaddition of an imine with an alkene to form the four-membered ring. While powerful, the application of this method can be limited by the photochemical properties of the reactants and potential side reactions.
Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder reaction conditions and broader substrate scope. These methods often employ a photosensitizer to facilitate the reaction between an electronically excited imine and a ground-state alkene. The regioselectivity and stereoselectivity of the cycloaddition are critical aspects that need to be controlled to obtain the desired azetidine product.
| Reactant 1 (Imine precursor) | Reactant 2 (Alkene) | Conditions | Product | Key Feature |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible light, Ir(III) photocatalyst | Functionalized Azetidines | Broad alkene scope |
| Acyclic Sulfonylimines | Activated Alkenes | Visible light | 2,2-Disubstituted Monocyclic Azetidines | Access to previously inaccessible scaffolds |
Regioselective and Stereoselective Fluorination Techniques
The introduction of a fluorine atom at the C3 position of the azetidine ring is a crucial transformation. Several fluorination methods can be employed, each with its own advantages and challenges, particularly when dealing with a substrate that also contains a nitrile group.
Deoxofluorination Methods in 3-Fluoroazetidine (B1273558) Construction
Deoxofluorination is a powerful method for converting a hydroxyl group into a fluorine atom. This approach is highly relevant for the synthesis of 3-fluoroazetidines, as a 3-hydroxyazetidine precursor can be synthesized through various cyclization routes. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly used for this transformation.
The synthesis of the target compound could plausibly proceed through a precursor like N-Boc-3-hydroxy-3-cyanoazetidine. The deoxofluorination of this intermediate would directly yield the desired N-Boc-3-fluoro-3-cyanoazetidine. Careful optimization of reaction conditions is necessary to avoid potential side reactions, such as dehydration or rearrangement, which can be promoted by the Lewis acidic nature of the deoxofluorinating agent.
| Substrate | Fluorinating Agent | Solvent | Temperature | Product | Yield |
| N-Cbz-3-oxopyrrolidine-2-carboxylate | DAST | Not specified | Not specified | β,β-difluoroproline derivate | 71% |
| Electron-deficient phenols | 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride | Not specified | Not specified | Aryl fluorides | Good to excellent |
Electrophilic Fluorination with N-Fluorinating Reagents
Electrophilic fluorination has emerged as a versatile and widely used method for the introduction of fluorine into organic molecules. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, commercially available, and offer a broad range of reactivity.
A potential synthetic route to 3-fluoroazetidine-3-carbonitrile (B12845765) involves the direct fluorination of a carbanion generated at the C3 position of an azetidine-3-carbonitrile (B1291615) precursor. For example, treatment of N-Boc-azetidine-3-carbonitrile with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), would generate a nucleophilic enolate that can be trapped by an electrophilic fluorine source like NFSI. A patent describes a similar transformation on a related azetidine derivative, suggesting the feasibility of this approach. google.com
| Substrate | Base | Fluorinating Agent | Solvent | Temperature | Product |
| N-Boc-3-carboxy-azetidine derivative | Alkali | N-fluorobenzenesulfonimide (NFSI) | Not specified | N-Boc-3-fluoro-3-carboxy-azetidine derivative | 74% (of intermediate) |
| Enol Esters | - | Selectfluor | Not specified | α-fluoroketones | Facile reaction |
Radical Fluorination Pathways towards Fluorinated Azetidines
Radical fluorination offers a complementary approach to traditional ionic fluorination methods. This strategy involves the generation of a carbon-centered radical which then reacts with a fluorine atom source. While historically challenging due to the high reactivity of fluorine sources, the development of modern radical fluorinating reagents has expanded the synthetic utility of this methodology.
Reagents such as N-fluoro-N-arylsulfonamides (NFASs) have been developed as effective sources of fluorine atoms for radical reactions under mild conditions. ref.ac.uk A hypothetical radical pathway to a 3-fluoroazetidine derivative could involve the generation of a radical at the C3 position of a suitable azetidine precursor, followed by trapping with an NFAS reagent. This approach might be particularly useful for substrates that are sensitive to the conditions of ionic fluorination methods. However, the application of radical fluorination to the synthesis of 3-fluoro-3-cyanoazetidines is less established and would require further investigation.
| Radical Precursor | Fluorinating Agent | Initiation/Conditions | Product Type | Key Advantage |
| Alkenes | N-fluoro-N-arylsulfonamides (NFASs) | Metal-free, hydroboration | Alkyl fluorides | Lower N-F bond dissociation energy, favors radical process |
| C-H bonds | Pyridine N-oxyl radicals / Selectfluor | Single-electron transfer (SET) | Organofluorides | Can be performed in water at room temperature |
Following the successful synthesis of the protected 3-fluoroazetidine-3-carbonitrile, the final step involves the removal of the protecting group (e.g., Boc) under acidic conditions, typically using hydrochloric acid in a suitable solvent, to yield the target 3-fluoroazetidine-3-carbonitrile hydrochloride salt.
Introduction of the Carbonitrile Functionality
The incorporation of a carbonitrile group at the C3 position of the azetidine ring is a critical step in the synthesis of the target compound. Methodologies for this transformation can be broadly categorized into one-pot annulation strategies that form the ring and introduce the nitrile simultaneously, and sequential routes where the nitrile is added to a pre-formed azetidine precursor.
One-pot annulation reactions, particularly those involving multi-component strategies, offer an efficient pathway to complex heterocyclic structures from simple starting materials. While direct one-pot synthesis of 3-fluoroazetidine-3-carbonitrile is not extensively documented, related strategies for constructing cyanated heterocycles suggest potential pathways. researchgate.netresearchgate.net Annulation reactions, such as [3+1] cycloadditions, are a known method for forming azetidine rings. rsc.org These reactions could potentially be adapted by using a three-carbon component and a one-atom component that incorporates the nitrogen and a masked or direct cyano group.
For instance, a theoretical approach could involve the reaction of a suitably substituted 1,3-dielectrophile with a cyanide source that also acts as the nitrogen donor. Cascade reactions, which form multiple bonds in a single operation, are particularly attractive for their efficiency and reduction of waste. scispace.com The development of a one-pot, multi-component reaction for 3-cyano-2-pyridones demonstrates the feasibility of incorporating a nitrile group during heterocycle formation, a principle that could be extended to azetidine synthesis. researchgate.net
Table 1: Overview of Annulation Strategies for Heterocycle Synthesis
| Reaction Type | Description | Potential for Azetidine-3-carbonitrile Synthesis |
| [3+1] Cycloaddition | Reaction between a three-atom component (azomethine ylide) and a one-atom component (isocyanide). rsc.org | Could be adapted using precursors that incorporate or generate a cyano-functionalized ylide or isocyanide equivalent. |
| Multi-component Reaction | Simultaneous reaction of three or more starting materials to form a single product. researchgate.netnih.gov | A four-component reaction could theoretically combine a nitrogen source, a cyanide source, and two carbon synthons to build the azetidine ring. |
| Cascade Annulation | A sequence of intramolecular reactions initiated by a single event to form a cyclic system. scispace.comnih.govchim.it | A precursor with appropriately placed functional groups could undergo a cyclization cascade triggered by a reagent that also delivers the cyano group. |
A more common and controlled approach involves the sequential functionalization of a pre-formed azetidine ring. This typically starts with an N-protected azetidin-3-one (B1332698). The introduction of the carbonitrile functionality is often achieved through the formation of a cyanohydrin intermediate. nih.govresearchgate.net
A well-documented synthesis begins with N-protected 3-oxoazetidine. google.com This ketone is reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding 3-hydroxy-3-carbonitrile azetidine (a cyanohydrin). This step is fundamental as it establishes the quaternary center. The hydroxyl group of the cyanohydrin then serves as a handle for the subsequent introduction of the fluorine atom.
The key steps in a representative sequential synthesis are outlined below: google.com
Cyanohydrin Formation: Reaction of an N-protected 3-oxoazetidine with trimethylsilyl cyanide.
N-Protection: The nitrogen of the azetidine ring is typically protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent side reactions. google.com
Fluorination: The hydroxyl group of the cyanohydrin intermediate is replaced with fluorine. This is often accomplished using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Deprotection/Salt Formation: The N-protecting group is removed, and the resulting amine is converted to its hydrochloride salt to yield the final product.
Table 2: Example of a Sequential Synthesis Route for 3-Fluoroazetidine Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |
| 1 | N-Cbz-azetidin-3-one | Trimethylsilyl cyanide (TMSCN) | N-Cbz-3-hydroxy-azetidine-3-carbonitrile | High | google.com |
| 2 | N-Cbz-3-hydroxy-azetidine-3-carbonitrile | Diethylaminosulfur trifluoride (DAST) | N-Cbz-3-fluoro-azetidine-3-carbonitrile | >85% | google.com |
| 3 | N-Cbz-3-fluoro-azetidine-3-carbonitrile | H₂, Pd/C, HCl | This compound | High | google.com |
Chiral Synthesis and Enantiopure Access to this compound
As many pharmaceutical applications require enantiomerically pure compounds, the development of asymmetric syntheses for fluorinated azetidines is of significant interest.
Organocatalysis has emerged as a powerful tool for asymmetric fluorination. chimia.ch Chiral catalysts, such as thiourea (B124793) and squaramide derivatives, can facilitate the enantioselective addition of a fluorine source to a prochiral substrate. nih.gov These catalysts operate through hydrogen bonding interactions, creating a chiral environment that directs the approach of the fluorinating agent. researchgate.net
Strategies for the asymmetric synthesis of fluorinated azetidines often involve one of two approaches:
Asymmetric fluorination of an azetidine-containing precursor: A prochiral N-protected azetidine derivative can be subjected to fluorination using an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral organocatalyst. nih.gov
Building the azetidine ring from a chiral fluorinated building block: This approach involves synthesizing a small, enantiopure molecule containing the key C-F bond and then constructing the azetidine ring around it.
Table 3: Chiral Catalysts in Asymmetric Fluorination
| Catalyst Type | Example | Mechanism of Action | Typical Substrates | Reference |
| Thiourea/Squaramide | Chiral bifunctional squaramides | Forms hydrogen bonds with both the substrate and the reagent, creating a chiral pocket. | β-Keto esters, oxindoles | nih.gov |
| Phase-Transfer Catalysts | Chiral quaternary ammonium (B1175870) salts | Forms a chiral ion pair with the fluoride (B91410) anion, enabling enantioselective nucleophilic fluorination. | Epoxides, aziridines | researchgate.net |
| Cinchona Alkaloids | Modified quinidine/quinine | Acts as a chiral base or nucleophile to activate the substrate or reagent. | α-Branched aldehydes | chimia.chbeilstein-journals.org |
When a molecule contains multiple stereocenters, controlling the relative configuration (diastereoselectivity) is crucial. In the case of 3-fluoroazetidine-3-carbonitrile analogues with an additional substituent, diastereoselective synthesis becomes a key challenge. The synthesis of densely substituted azetidines with high diastereoselectivity can be achieved through methods like electrocyclization of N-alkenylnitrones followed by stereocontrolled cycloaddition or nucleophilic addition reactions. nih.gov
For the specific target compound, which has a single quaternary stereocenter, the concept of diastereoselectivity applies when a chiral precursor is used. For example, if one starts with an enantiopure azetidin-3-one derivative, the subsequent addition of the cyano and fluoro groups must be controlled to yield a single diastereomer. The facial selectivity of the nucleophilic attack (by cyanide) or electrophilic attack (by a fluorine source) on the azetidine ring will determine the final stereochemistry. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete diastereoselectivity, demonstrating that high levels of stereocontrol are achievable in azetidine functionalization. acs.org
Derivatization Strategies for 3-Fluoroazetidine-3-carbonitrile Precursors
The synthesis of the target molecule relies heavily on the strategic modification of precursor molecules. A central precursor is N-protected 3-oxoazetidine, which is commercially available or can be synthesized from materials like 1-benzylazetidin-3-ol. scienceopen.comoakwoodchemical.com
Key derivatization strategies include:
N-Protection/Deprotection: The azetidine nitrogen must be protected to prevent its interference in reactions at the C3 position. Common protecting groups include Boc and Cbz. The choice of protecting group is critical; for example, some reactions proceed with a Cbz group but are unsuccessful with a Boc group. morressier.com The protecting group is removed in the final step, often under acidic conditions or via hydrogenolysis, to yield the free amine or its hydrochloride salt. google.com
Oxidation of 3-Hydroxyazetidines: The readily available N-protected 3-hydroxyazetidines can be oxidized to the corresponding 3-oxoazetidines. Methods like Swern oxidation or using reagents like TEMPO are effective for this transformation. nih.gov
Conversion of the Hydroxyl Group: In the sequential functionalization route, the hydroxyl group of the cyanohydrin intermediate is a key functional handle. Its conversion to a good leaving group, followed by nucleophilic substitution with a fluoride source, or direct fluorination with reagents like DAST, is a critical derivatization step to install the fluorine atom. google.com
Table 4: Common Precursors and Their Derivatizations
| Precursor | Protecting Group (R) | Derivatization Reaction | Reagents | Product |
| R-azetidin-3-ol | Boc | Oxidation | TEMPO/NaClO | N-Boc-3-oxoazetidine nih.gov |
| N-Boc-3-oxoazetidine | Boc | Cyanohydrin formation | TMSCN | N-Boc-3-hydroxy-azetidine-3-carbonitrile |
| N-Cbz-3-hydroxy-azetidine-3-carbonitrile | Cbz | Deoxyfluorination | DAST | N-Cbz-3-fluoro-azetidine-3-carbonitrile google.com |
| N-Cbz-3-fluoro-azetidine-3-carbonitrile | Cbz | Deprotection/Salt Formation | H₂, Pd/C, HCl | This compound google.com |
Chemical Reactivity and Mechanistic Studies of 3 Fluoroazetidine 3 Carbonitrile Hydrochloride
Reactivity of the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. nih.gov This strain is significantly higher than that of a five-membered pyrrolidine (B122466) ring but less than that of a three-membered aziridine (B145994) ring, lending azetidines a balance of stability and reactivity that can be harnessed in organic synthesis. The presence of the hydrochloride salt ensures that the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged nitrogen atom further activates the ring for nucleophilic attack.
Nucleophilic Ring-Opening Reactions of Azetidines
The protonated nitrogen of 3-fluoroazetidine-3-carbonitrile (B12845765) hydrochloride makes the carbon atoms of the azetidine ring highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of this attack is influenced by both steric and electronic factors. The presence of two substituents at the C3 position does not sterically hinder the C2 and C4 positions, which are the likely sites of nucleophilic attack.
The fluorine and carbonitrile groups at the C3 position are strongly electron-withdrawing. This electronic effect is transmitted through the sigma bonds of the ring, influencing the electrophilicity of the adjacent C2 and C4 carbons. It is anticipated that these electron-withdrawing groups would make the C2 and C4 positions more susceptible to nucleophilic attack compared to an unsubstituted azetidinium ion.
Studies on similarly substituted azetidinium ions have shown that the regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the substitution pattern on the ring. For instance, in some substituted azetidinium systems, harder nucleophiles may favor attack at one position, while softer nucleophiles favor the other.
A general representation of the nucleophilic ring-opening is shown below:

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound with Various Nucleophiles (Hypothetical)
| Nucleophile | Predicted Major Product | Rationale |
|---|---|---|
| Sodium Azide (NaN₃) | Attack at C2/C4 | Strong nucleophile, attack at the more electrophilic and less hindered positions. |
| Sodium Cyanide (NaCN) | Attack at C2/C4 | Similar to azide, a potent nucleophile. |
| Grignard Reagents (RMgX) | Attack at C2/C4 | Strong carbon nucleophiles, expected to open the ring. |
Electrophilic Activation and Subsequent Transformations
In the case of this compound, the nitrogen atom is already protonated, which is a form of electrophilic activation. Further reaction with electrophiles at the nitrogen atom would require deprotonation to the free base, 3-fluoroazetidine-3-carbonitrile. Once deprotonated, the lone pair on the nitrogen atom would be available for reaction with a variety of electrophiles, such as acylating agents (e.g., acetyl chloride, benzoyl chloride) or alkylating agents (e.g., methyl iodide).
Reaction with an electrophile would form a new, more substituted azetidinium ion. This newly formed azetidinium ion would be even more susceptible to nucleophilic ring-opening, as the substituent on the nitrogen would further activate the ring.
A general scheme for this two-step process is as follows:
Deprotonation: this compound + Base → 3-fluoroazetidine-3-carbonitrile + [Base-H]⁺Cl⁻
Electrophilic Addition: 3-fluoroazetidine-3-carbonitrile + Electrophile (E⁺) → N-substituted-3-fluoro-3-cyanoazetidinium ion
Nucleophilic Ring-Opening: N-substituted-3-fluoro-3-cyanoazetidinium ion + Nucleophile (Nu⁻) → Ring-opened product
Ring Expansion Reactions of Substituted Azetidines
Ring expansion reactions of azetidines provide a synthetic route to larger, more complex nitrogen-containing heterocycles, such as pyrrolidines. These reactions often proceed through the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. One common method involves the reaction of the azetidine with a diazo compound in the presence of a transition metal catalyst, such as a rhodium or copper complex. libretexts.org
For 3-fluoroazetidine-3-carbonitrile, after deprotonation to the free base, the nitrogen atom could react with a metal-carbene intermediate generated from the diazo compound. This would form an azetidinium ylide, which can then undergo a google.comresearchgate.net-sigmatropic rearrangement to afford a ring-expanded pyrrolidine. The presence of the fluorine and nitrile groups at the C3 position would be expected to influence the stability of the ylide intermediate and the migratory aptitude of the adjacent carbon atoms.
A plausible mechanism for a rhodium-catalyzed ring expansion with ethyl diazoacetate is depicted below:

Transformations of the Carbonitrile Group in this compound
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.
Nucleophilic Addition Reactions to the Carbonitrile
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is often facilitated by the coordination of a Lewis acid or protonation of the nitrogen atom, which increases the electrophilicity of the carbon. Given that the starting material is a hydrochloride salt, the azetidine nitrogen is protonated, but the nitrile nitrogen can also interact with protons in solution, enhancing its reactivity.
Strong nucleophiles, such as Grignard reagents or organolithium reagents, can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would yield a ketone.
Table 2: Examples of Nucleophilic Addition to the Carbonitrile Group of 3-Fluoroazetidine-3-carbonitrile (as the free base)
| Nucleophile/Reagent | Intermediate | Final Product after Hydrolysis |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Imine anion | 3-Acetyl-3-fluoroazetidine |
Reduction and Hydrolysis of the Carbonitrile Functionality
The carbonitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or an amide.
Reduction:
The reduction of the nitrile to a primary amine (aminomethyl group) can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. It is important to note that LiAlH₄ is a very powerful reducing agent and may also induce the ring-opening of the strained azetidine ring. Therefore, careful control of the reaction conditions would be necessary to achieve selective reduction of the nitrile.
A milder reducing agent, such as catalytic hydrogenation (e.g., H₂ over a Raney Nickel or palladium catalyst), could potentially offer better selectivity for the reduction of the nitrile without affecting the azetidine ring.
Hydrolysis:
The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid or an amide.
Acidic Hydrolysis: Heating this compound in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) would lead to the formation of 3-fluoroazetidine-3-carboxylic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org
Basic Hydrolysis: Treatment with an aqueous base (e.g., NaOH) would first deprotonate the azetidinium ion to the free base. Subsequent heating would hydrolyze the nitrile to the corresponding carboxylate salt. Acidification of the reaction mixture would then yield the 3-fluoroazetidine-3-carboxylic acid.
Table 3: Summary of Reduction and Hydrolysis Products of the Carbonitrile Group
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Reduction | 1. LiAlH₄, THF2. H₂O | 3-Aminomethyl-3-fluoroazetidine |
| H₂, Raney Ni or Pd/C | 3-Aminomethyl-3-fluoroazetidine | |
| Acidic Hydrolysis | HCl (aq), Δ | 3-Fluoroazetidine-3-carboxylic acid hydrochloride |
Reactions Involving the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that renders the fluorine atom a poor leaving group in nucleophilic substitution reactions. Consequently, reactions involving the direct displacement of fluorine in this compound are challenging and typically require harsh conditions or specific activation strategies. The high electronegativity of fluorine also significantly influences the electron distribution within the azetidine ring, affecting the course of reactions at neighboring positions.
Halogen-exchange reactions, such as the Finkelstein reaction, are common methods for the interconversion of alkyl halides. However, the direct substitution of a fluorine atom in a fluoroazetidine with another halogen (chlorine, bromine, or iodine) is thermodynamically and kinetically challenging. The strength of the C-F bond makes it a poor leaving group compared to heavier halogens.
| Halogen Source | Potential Catalyst/Conditions | Anticipated Challenges | Plausible Mechanism |
|---|---|---|---|
| NaCl, NaBr, NaI | High temperatures (>150 °C), polar aprotic solvents (e.g., DMF, DMSO) | Strong C-F bond, poor leaving group ability of fluoride (B91410), potential for ring-opening or decomposition at high temperatures. | SN2-type substitution |
| Lewis Acids (e.g., AlCl3, TiCl4) + Chloride Source | Anhydrous conditions, inert atmosphere | Lewis acid may coordinate to the ring nitrogen, leading to ring activation and potential polymerization or rearrangement. | Lewis acid-assisted SN1 or SN2 pathway |
| Photochemical/Radical Initiators + CCl4 or CBr4 | UV irradiation, radical initiator (e.g., AIBN) | Lack of selectivity, potential for multiple halogenations, and other side reactions. | Radical chain mechanism |
The presence of a highly electronegative fluorine atom at the C3 position of the azetidine ring has a significant influence on the molecule's reactivity, particularly in reactions where neighboring group participation might occur. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect), which can destabilize the formation of a positive charge on an adjacent carbon atom.
In the case of azetidine ring-opening reactions that might proceed through a cationic intermediate (e.g., an azetidinium ion), the fluorine atom at C3 would have a pronounced effect. Computational studies on analogous strained heterocycles, such as aziridines, have shown that fluorine substitution dramatically alters reactivity. nih.govacs.org The electron-withdrawing nature of fluorine can influence the regioselectivity of nucleophilic attack on the ring. nih.gov For instance, a nucleophile might preferentially attack the carbon atom further away from the fluorine-substituted carbon due to the latter's increased partial positive charge and the destabilization of a transition state with developing positive charge nearby.
Conversely, while fluorine is not a classic participating group in the way that, for example, a neighboring sulfur or bromine atom is (due to its low polarizability and reluctance to share its lone pairs), its electronic influence is critical. It can affect the stability of intermediates and transition states, thereby directing the course of a reaction. For example, the inductive effect could influence the pKa of the azetidine nitrogen, affecting its nucleophilicity and the ease of formation of azetidinium ions, which are often precursors to ring-opening. The conformational properties of the azetidine ring can also be influenced by the presence of a C-F bond through electrostatic and hyperconjugative effects. researchgate.net
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the carbon skeleton due to fluorine's high electronegativity. | Destabilizes adjacent carbocations, potentially hindering SN1-type reactions. Increases the electrophilicity of the C3 carbon. |
| Steric Profile | The fluorine atom is relatively small (van der Waals radius of 1.47 Å), only slightly larger than hydrogen (1.20 Å). | Minimal steric hindrance to approaching nucleophiles compared to larger substituents. |
| Hyperconjugation | Interaction of the C-F σ* antibonding orbital with adjacent C-H or C-C σ bonds can influence bond lengths and stability. | Can affect the conformational preferences of the azetidine ring, which in turn can influence reactivity. researchgate.net |
| Effect on Ring Strain | Fluorine substitution can subtly alter bond lengths and angles, potentially modifying the ring strain of the azetidine. | Changes in ring strain can affect the kinetics of ring-opening reactions. |
Theoretical and Computational Investigations of 3 Fluoroazetidine 3 Carbonitrile Hydrochloride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the molecular and electronic properties of 3-fluoroazetidine-3-carbonitrile (B12845765) hydrochloride. These computational methods provide insights into the molecule's three-dimensional structure, conformational preferences, and the influence of its substituents on the azetidine (B1206935) ring.
Conformational Analysis of 3-Fluoroazetidine-3-carbonitrile Hydrochloride
The conformational landscape of this compound is primarily defined by the puckering of the four-membered azetidine ring and the orientation of the fluorine and carbonitrile substituents. Computational studies on similar fluorinated azetidine derivatives have shown a preference for a puckered conformation over a planar one. researchgate.net In the case of the hydrochloride salt, the protonated nitrogen atom introduces significant electrostatic interactions that influence the ring's geometry.
A computational study by O'Hagan and co-workers on fluorinated azetidine derivatives revealed that in the neutral molecule, the ring prefers a pucker that places the fluorine atom distant from the nitrogen atom, with a calculated N–C–C–F dihedral angle of 137.2°. researchgate.net However, for the charged species, analogous to the hydrochloride salt, the ring pucker inverts, bringing the fluorine atom closer to the positively charged nitrogen, with the N+–C–C–F dihedral angle decreasing to 100.0°. researchgate.net This inversion is attributed to a favorable electrostatic interaction between the C–F dipole and the charged nitrogen atom. researchgate.net
For this compound, we can anticipate a similar scenario. The azetidine ring will likely adopt a puckered conformation where the fluorine atom is positioned to stabilize the positive charge on the nitrogen atom. The presence of the electron-withdrawing carbonitrile group at the same position as the fluorine atom will further influence the electronic distribution and may have a subtle effect on the preferred ring pucker.
Table 1: Predicted Conformational Data for this compound Based on Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| Ring Conformation | Puckered | General for azetidine rings to relieve strain |
| Dihedral Angle (N+–C–C–F) | ~100° | Analogy to charged fluorinated azetidine derivatives researchgate.net |
| Key Interaction | C–F dipole and charged nitrogen atom | Favorable electrostatic interaction researchgate.net |
Impact of Fluorine on Azetidine Ring Pucker and Flexibility
The introduction of a fluorine atom onto the azetidine ring has a profound impact on its pucker and flexibility. Fluorine's high electronegativity introduces a strong dipole moment in the C-F bond, which can engage in intramolecular interactions. As mentioned, in the protonated form of 3-fluoroazetidine (B1273558), a charge-dipole interaction between the C-F bond and the positively charged nitrogen is a dominant factor in determining the ring's conformation. researchgate.net
This interaction tends to rigidify the azetidine ring, favoring a specific puckered conformation. Compared to a non-fluorinated azetidine, where the ring might be more flexible and interconvert between different puckered states, the fluorinated analogue is expected to have a higher energy barrier for ring inversion. The gauche effect, a stereoelectronic preference for a gauche conformation in certain fluorinated alkanes, may also play a role in stabilizing a particular puckered form.
The presence of the nitrile group at the 3-position, alongside the fluorine atom, adds another layer of complexity. The electron-withdrawing nature of the nitrile group will affect the charge distribution within the ring, potentially modulating the strength of the C-F···N+ interaction. Quantum chemical calculations would be necessary to precisely quantify the energetic preference for specific conformers and the rotational barriers of the substituents.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling of reaction pathways is a powerful tool for understanding the synthesis and reactivity of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction mechanism.
Computational Studies of Synthesis Mechanisms
The synthesis of azetidines can be challenging due to the inherent strain in the four-membered ring. medwinpublishers.com Computational studies can aid in optimizing synthetic routes by predicting reaction feasibility and identifying potential side reactions. Common synthetic strategies for azetidines involve intramolecular cyclization reactions. rsc.org
For a molecule like this compound, a plausible synthetic route could involve the cyclization of a precursor containing the necessary functional groups. Computational modeling could be employed to investigate the transition state of the ring-closing step, determining the activation energy and the influence of solvents and catalysts. For instance, density functional theory (DFT) computations have been used to indicate that some azetidine syntheses proceed through the formation of an aziridinium (B1262131) ylide, which then undergoes a concerted rearrangement to form the azetidine ring. researchgate.net
Elucidation of Reactivity Profiles through Theoretical Methods
Theoretical methods are instrumental in understanding the reactivity of this compound. The presence of the fluorine and nitrile groups significantly influences the molecule's electronic properties and, consequently, its reactivity. Fluorine substitution is known to enhance the reactivity of strained heterocycles like aziridines towards nucleophilic ring-opening, and a similar effect can be anticipated for azetidines. nih.gov
Computational analysis can map out the electrostatic potential surface of the molecule, identifying electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of the azetidine ring are likely sites for nucleophilic attack, and the presence of the electron-withdrawing fluorine and nitrile groups could activate the ring towards such reactions. Theoretical calculations can model the reaction pathways of, for example, ring-opening reactions, to predict the regioselectivity and stereoselectivity of such transformations.
Spectroscopic Characterization (Principles and Methodologies)
The characterization of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the azetidine ring. The chemical shifts and coupling constants of these protons would be indicative of their chemical environment and spatial relationships. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the three carbon atoms of the azetidine ring. The carbon atom bearing the fluorine and nitrile groups would be significantly affected, and its chemical shift would provide valuable structural information.
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. researchgate.netrsc.org A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal is sensitive to the electronic environment and can confirm the presence of the C-F bond.
Infrared (IR) Spectroscopy:
C≡N Stretch: A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile (C≡N) group. spectroscopyonline.com
N-H Stretch: As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) will exhibit a broad and strong absorption in the 2700-3000 cm⁻¹ region. spectroscopyonline.com
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.
C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the CH₂ groups in the ring will be present around 2850-2960 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula. Fragmentation analysis could provide further structural information by identifying characteristic losses of fragments such as HCN, HF, or parts of the azetidine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Moiety | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | Azetidine CH₂ protons | 3.5 - 4.5 ppm |
| ¹³C NMR | C-F, C-CN carbon | 80 - 100 ppm |
| ¹⁹F NMR | C-F | -180 to -220 ppm |
| IR Spectroscopy | C≡N stretch | 2240 - 2260 cm⁻¹ |
| IR Spectroscopy | N-H stretch (salt) | 2700 - 3000 cm⁻¹ (broad) |
| IR Spectroscopy | C-F stretch | 1000 - 1400 cm⁻¹ |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₄H₅FN₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By predicting the 1H, 13C, and 19F NMR spectra of this compound, we can anticipate the chemical shifts, coupling constants, and multiplicity of the signals, which are essential for its structural confirmation.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the azetidine ring and the amine proton. The presence of the electron-withdrawing fluorine and nitrile groups, as well as the protonated nitrogen, will significantly influence the chemical shifts of the ring protons, causing them to appear at a lower field. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be diastereotopic, leading to complex splitting patterns.
13C NMR Spectroscopy: The carbon NMR spectrum will be characterized by three distinct signals for the azetidine ring carbons. The quaternary carbon at the 3-position (C3), bonded to both a fluorine and a nitrile group, is expected to be significantly deshielded. The carbon of the nitrile group will also have a characteristic chemical shift. The fluorine atom will cause splitting of the signals for C3 and the adjacent C2 and C4 carbons due to C-F coupling.
19F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom at the 3-position. The chemical shift will be dependent on the electronic environment, and the signal will be split by the adjacent protons on the azetidine ring. Computational methods are particularly useful in predicting 19F NMR chemical shifts. nih.govbiophysics.orgnih.gov
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| 1H | 4.0 - 4.5 | m | CH2 (at C2 and C4) | |
| 9.0 - 10.0 | br s | NH2+ | ||
| 13C | 50 - 60 | t | C2, C4 | |
| 85 - 95 | d | 1JCF = 180 - 200 | C3 | |
| 115 - 125 | s | CN | ||
| 19F | -170 to -190 | m | F |
Note: These are predicted values and may vary based on the solvent and specific computational methods used. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet), br s (broad singlet).
Infrared (IR) and Mass Spectrometry for Molecular Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption band in the region of 2220-2260 cm-1. wikipedia.org The carbon-fluorine (C-F) stretching vibration is expected in the range of 1000-1360 cm-1. wikipedia.org The N-H stretching of the secondary ammonium (B1175870) salt will likely appear as a broad band in the 2700-3100 cm-1 region. The C-H stretching of the azetidine ring will be observed around 2850-3000 cm-1.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 2850 - 3000 | Medium | C-H stretch (azetidine ring) |
| 2700 - 3100 | Broad, Strong | N-H stretch (ammonium salt) |
| 2220 - 2260 | Sharp, Medium | C≡N stretch (nitrile) |
| 1400 - 1600 | Medium | N-H bend |
| 1000 - 1360 | Strong | C-F stretch |
Mass Spectrometry (MS): The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak corresponding to the free base (3-fluoroazetidine-3-carbonitrile). However, this molecular ion may be of low abundance due to the strained nature of the azetidine ring, which can lead to facile fragmentation.
A primary fragmentation pathway would likely involve the loss of small, stable molecules. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pattern for amines and could lead to the loss of a hydrogen atom or the opening of the ring. The loss of HCN (hydrogen cyanide) or a fluorine radical are also plausible fragmentation pathways. High-resolution mass spectrometry would be essential to confirm the elemental composition of the fragment ions.
Predicted Mass Spectrometry Fragmentation for 3-Fluoroazetidine-3-carbonitrile (Free Base)
| m/z | Predicted Fragment |
| 100 | [M]+ (Molecular ion) |
| 99 | [M-H]+ |
| 81 | [M-F]+ |
| 73 | [M-HCN]+ |
| 54 | [C3H4N]+ (Resulting from ring cleavage) |
Note: The m/z values correspond to the free base of the compound. The hydrochloride salt would not be observed directly in a typical EI-MS experiment.
Applications of 3 Fluoroazetidine 3 Carbonitrile Hydrochloride As a Molecular Building Block
Utilization in the Construction of Diverse Heterocyclic Scaffolds
The reactivity of the azetidine (B1206935) ring and the carbonitrile functional group makes 3-fluoroazetidine-3-carbonitrile (B12845765) hydrochloride a versatile precursor for a variety of heterocyclic structures. The inherent ring strain of the azetidine moiety can be harnessed to drive ring-opening or rearrangement reactions, while the nitrile group offers a gateway to numerous other functionalities.
3-Fluoroazetidine-3-carbonitrile hydrochloride is a potent intermediate for the synthesis of fused and multi-ring heterocyclic systems. The carbonitrile group is a key functional handle that can be chemically transformed to facilitate cyclization reactions. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations install functional groups that can readily participate in intramolecular reactions to form an adjacent ring, leading to fused bicyclic structures.
Furthermore, the nitrogen atom of the azetidine ring can act as a nucleophile to construct additional rings. Following N-acylation with a substrate containing an appropriate functional group, subsequent intramolecular cyclization can yield complex fused systems. A patent describing the synthesis of various 3-fluoroazetidine (B1273558) derivatives underscores their importance as intermediates for more complex molecules, highlighting their potential in building fused heterocyclic frameworks relevant to pharmaceutical discovery. google.com
Table 1: Potential Transformations of the Nitrile Group for Fused Ring Synthesis
| Transformation | Resulting Functional Group | Potential Cyclization Strategy |
| Hydrolysis | Carboxylic Acid | Intramolecular amidation with the azetidine nitrogen or an appended amine. |
| Reduction | Primary Amine | Intramolecular condensation with a carbonyl group to form an imine, followed by cyclization. |
| Cycloaddition | Tetrazole | [2+3] cycloaddition with an azide, creating a fused tetrazole-azetidine system. |
Spirocyclic scaffolds, which contain two rings sharing a single atom, are of significant interest in drug design due to their inherent three-dimensionality and structural rigidity. nih.gov The 3,3-disubstituted nature of 3-fluoroazetidine-3-carbonitrile makes it an ideal precursor for spirocyclic azetidines. The carbon at the 3-position serves as the prospective spiro-center. Synthetic strategies can involve the elaboration of the nitrile group into a chain that can undergo intramolecular cyclization back onto the C3 carbon.
For example, partial reduction of the nitrile to an aldehyde, followed by a Wittig-type reaction, could introduce a carbon chain that, after functional group manipulation, could cyclize to form the second ring of the spiro-system. The synthesis of multifunctional spirocyclic azetidines from various precursors has been demonstrated to yield compounds with enhanced biological activity, indicating the value of this structural motif. nih.gov While direct synthesis from the title compound is not extensively documented, its structure is primed for such applications. nih.govnih.gov
Bridged azetidine derivatives represent another class of conformationally restricted molecules. The synthesis of such structures typically involves forming a bridge across the azetidine ring, for instance, between the nitrogen atom and the C2 or C3 position. While synthetically challenging, the functional handles available from 3-fluoroazetidine-3-carbonitrile could, in principle, be used to construct such bridged systems through multi-step synthetic sequences.
Role as a Conformationally Constrained Bioisostere in Medicinal Chemistry Research
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. This compound offers two key features for bioisosteric replacement: the conformationally rigid azetidine ring and the electronically distinct fluorine atom.
In medicinal chemistry, larger, more flexible saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466) are common motifs. However, their conformational flexibility can be detrimental to binding affinity, as entropy is lost upon binding to a biological target. The strained four-membered azetidine ring serves as a rigid bioisostere for these larger rings. nih.gov By locking the geometry of the pharmacophore, the azetidine scaffold can reduce the entropic penalty of binding and potentially increase potency and selectivity. The exploration of 3-aminoazetidines as bioisosteric replacements for other motifs has led to the development of novel therapeutic candidates. nih.gov
Table 2: Comparison of Cyclic Amine Scaffolds
| Scaffold | Ring Size | Conformational Flexibility | Application as Bioisostere |
| Pyrrolidine | 5-membered | High (envelope/twist) | Often replaced by azetidine to reduce flexibility. |
| Piperidine | 6-membered | High (chair/boat/twist) | Often replaced by azetidine to reduce flexibility and explore new chemical space. |
| Azetidine | 4-membered | Low (puckered) | Provides conformational constraint, improving binding affinity. |
The substitution of hydrogen or a hydroxyl group with fluorine is a widely used strategy in drug design. Fluorine's small size allows it to mimic hydrogen sterically, yet its high electronegativity imparts profound electronic effects on the molecule.
As a bioisostere for hydrogen, fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the metabolic stability and half-life of a drug candidate.
When replacing a hydroxyl group, fluorine can act as a hydrogen bond acceptor, albeit a weak one. More significantly, it alters the local electronic environment without the steric bulk or hydrogen-donating capability of a hydroxyl group. The strong electron-withdrawing nature of fluorine has a significant inductive effect, which can lower the pKa of nearby basic amines, such as the nitrogen in the azetidine ring. This modulation of basicity can be critical for optimizing a compound's solubility, membrane permeability, and off-target activity (e.g., hERG liability).
Table 3: Physicochemical Effects of Fluorine Substitution
| Property | Effect of Fluorine | Rationale |
| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. |
| Acidity/Basicity (pKa) | Lowers pKa of proximal amines | Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen atom. |
| Conformation | Influences ring puckering | The gauche effect and dipole-dipole interactions involving the C-F bond can favor specific conformations. |
| Binding Interactions | Can form favorable interactions | Fluorine can engage in dipole-dipole, and weak hydrogen bonding interactions with protein targets. |
Enabling Fluorine Incorporation in Complex Molecular Architectures
The development of novel fluorinated pharmaceuticals is often dependent on the availability of fluorinated building blocks. Synthesizing complex molecules and then attempting to introduce fluorine in the final steps is often challenging and can lead to issues with regioselectivity and harsh reaction conditions. A more robust strategy is to use a pre-fluorinated building block that can be incorporated into the molecular scaffold.
This compound serves as an exemplary fluorinated building block. atomfair.com Its commercial availability and reactive functional groups allow for its direct integration into synthetic routes, ensuring the precise and site-selective placement of the 3-fluoroazetidine moiety within a larger target molecule. This approach provides a reliable and efficient method for accessing novel chemical space and developing new generations of fluorinated drugs. atomfair.com The use of such building blocks is a key strategy in modern drug discovery for creating compounds with improved pharmacokinetic and pharmacodynamic properties. nih.gov
Strategies for Site-Selective Fluorine Introduction
The synthesis of 3-fluoroazetidine derivatives, including the 3-carbonitrile analogue, often involves the introduction of the fluorine atom at a key step in the synthetic sequence. One common strategy involves the fluorination of a suitable precursor, such as a 3-hydroxyazetidine derivative. A Chinese patent describes a method for the synthesis of 3-fluoroazetidine derivatives that can be adapted for the preparation of the 3-carbonitrile compound. google.com This process typically involves the use of a fluorinating agent to replace a hydroxyl group with a fluorine atom.
A general synthetic approach to access the 3-fluoroazetidine core is outlined below. While this scheme leads to a carboxylic acid derivative, the initial steps to construct the fluorinated azetidine ring are relevant. The synthesis of the corresponding 3-carbonitrile derivative would involve similar strategies for the ring formation and fluorination, with the introduction of the nitrile functionality at an appropriate stage, for example, from a 3-oxoazetidine precursor.
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of Allylic Amine | Dichloride precursor, p-methoxyphenol, ammonia |
| 2 | Bromofluorination | N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, bromofluorinating agent |
| 3 | Ring Closure and Deprotection | Reduction of imino bond, cyclization, and removal of protecting groups to yield 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine |
| 4 | Oxidation | Oxidation of the hydroxymethyl group to a carboxylic acid |
This table is a generalized representation based on synthetic strategies for related 3-fluoroazetidine derivatives. researchgate.netnih.gov
The choice of the fluorinating agent is critical for the efficiency and stereoselectivity of the fluorine introduction. A variety of modern fluorinating reagents are available to synthetic chemists, enabling the site-selective incorporation of fluorine into complex molecules. rsc.org
Influence of Fluorine on Molecular Recognition Elements
The incorporation of a fluorine atom at the 3-position of the azetidine ring, particularly when paired with a cyano group, significantly alters the local electronic environment and conformational preferences of the molecule. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can influence the acidity or basicity of nearby functional groups and modulate non-covalent interactions that are crucial for molecular recognition. nih.gov
The presence of the 3-fluoro-3-cyano substitution pattern can lead to a number of effects relevant to molecular recognition:
Conformational Rigidity: The azetidine ring itself is a rigid scaffold. The addition of a fluorine atom can further influence the ring's pucker and the orientation of substituents, leading to a more defined three-dimensional structure. This pre-organization can be advantageous for binding to biological targets. researchgate.net
Modulation of Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. However, its strong electron-withdrawing nature can enhance the hydrogen bond donating capacity of adjacent N-H groups within a larger molecule, such as a peptide.
Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment, which can engage in favorable dipole-dipole or dipole-charge interactions within a protein binding pocket.
Hydrophobicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic regions of a biological target. nih.gov
While direct studies on the conformational analysis of 3-fluoroazetidine-3-carbonitrile are not widely available, theoretical studies on simpler fluorinated amino acids like 3-fluoroalanine show that the introduction of fluorine can stabilize certain conformers through effects like the fluorine gauche effect and intramolecular hydrogen bonding. researchgate.net
Contribution to Peptide and Protein Modification Studies
The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of modified amino acids and peptidomimetics. These modified building blocks can be incorporated into peptides to enhance their stability, modulate their conformation, and probe their biological function.
Incorporation into Modified Amino Acids and Peptidomimetics
This compound serves as a key intermediate in the synthesis of 3-fluoroazetidine-3-carboxylic acid, a fluorinated β-amino acid. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis.
The resulting 3-fluoroazetidine-3-carboxylic acid is a valuable building block for the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of rigid, non-natural amino acids like 3-fluoroazetidine-3-carboxylic acid can enforce specific conformations in a peptide chain, which can be beneficial for binding to a biological target. nih.gov
The general process for utilizing this compound in the synthesis of modified peptides is as follows:
| Step | Description |
| 1 | Hydrolysis of the Nitrile: The hydrochloride salt of 3-fluoroazetidine-3-carbonitrile is treated with acid or base to hydrolyze the nitrile group to a carboxylic acid. |
| 2 | Protection of the Amino Group: The secondary amine of the azetidine ring is typically protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, to allow for selective peptide coupling. |
| 3 | Peptide Coupling: The resulting N-protected 3-fluoroazetidine-3-carboxylic acid can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. |
| 4 | Deprotection: The protecting groups are removed in the final steps to yield the modified peptide. |
The introduction of fluorinated amino acids into peptides has been shown to enhance their metabolic stability and, in some cases, improve their binding affinity to target proteins. rsc.orgnih.gov
Design of Rigid Scaffolds for Biochemical Probes
The rigid azetidine framework of 3-fluoroazetidine-3-carbonitrile makes it an attractive scaffold for the design of biochemical probes. The nitrile group offers a versatile handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
For example, the nitrile group can be reduced to a primary amine, which can then be selectively functionalized. Alternatively, the nitrile can participate in cycloaddition reactions to form heterocyclic systems. These chemical transformations allow for the construction of more complex molecular probes built upon the 3-fluoroazetidine core.
The rigidity of the scaffold is a key advantage in the design of biochemical probes. A well-defined three-dimensional structure can lead to higher binding affinity and selectivity for the target biomolecule. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, providing a sensitive probe to monitor the binding of the molecule to its target without the need for isotopic labeling.
Future Directions and Emerging Research Avenues for 3 Fluoroazetidine 3 Carbonitrile Hydrochloride
Development of Novel Catalytic and Green Synthetic Routes
One promising area is the exploration of late-stage C-H fluorination of azetidine (B1206935) precursors. This approach, if successful, could significantly shorten synthetic pathways. Additionally, the development of novel catalytic systems for the asymmetric synthesis of 3-fluoroazetidine-3-carbonitrile (B12845765) hydrochloride is a critical area of interest. Chiral versions of this building block could open up new avenues in the synthesis of stereochemically defined drug candidates.
Furthermore, the principles of green chemistry are expected to be increasingly applied to the synthesis of this compound. This includes the use of more environmentally benign solvents, the development of catalytic processes that minimize waste, and the exploration of flow chemistry techniques for safer and more efficient production.
Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the three-dimensional structure and conformational dynamics of 3-fluoroazetidine-3-carbonitrile hydrochloride is crucial for its effective application in drug design and materials science. While standard techniques like NMR and mass spectrometry are routinely used, future research will likely involve more advanced characterization methods.
For instance, high-resolution rotational spectroscopy could provide precise information about the molecule's geometry in the gas phase, free from intermolecular interactions. In the solid state, advanced X-ray diffraction techniques, including synchrotron-based methods, could offer detailed insights into the crystal packing and intermolecular interactions of the hydrochloride salt.
Computational modeling will also play a pivotal role in complementing experimental data. High-level quantum mechanical calculations can be employed to predict spectroscopic parameters, analyze conformational preferences, and understand the electronic effects of the fluorine and nitrile substituents on the azetidine ring.
Expansion of Synthetic Utility through Novel Transformations
The synthetic potential of this compound is far from being fully exploited. The nitrile group, in particular, serves as a versatile handle for a wide range of chemical transformations. Future research is expected to focus on exploring novel reactions of this functional group within the constrained azetidine ring system.
For example, the catalytic reduction of the nitrile to a primary amine would provide access to a new class of 3-fluoro-3-(aminomethyl)azetidines, which are valuable building blocks for medicinal chemistry. Moreover, the conversion of the nitrile to other functional groups, such as amides, carboxylic acids, or tetrazoles, would further broaden the synthetic utility of this compound.
The development of novel cycloaddition reactions involving the nitrile group is another exciting avenue for future exploration. These reactions could lead to the synthesis of complex, polycyclic systems with potential applications in various fields of chemistry.
Application in Materials Science and Supramolecular Chemistry Research
While the primary focus for this compound has been in medicinal chemistry, its unique structural and electronic properties make it a potential candidate for applications in materials science and supramolecular chemistry. The presence of a polar nitrile group and a hydrogen-bond-donating N-H group (in the hydrochloride salt) suggests the potential for forming well-defined supramolecular assemblies.
Future research could explore the incorporation of this building block into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The rigidity of the azetidine ring and the directionality of the functional groups could lead to the formation of porous materials with interesting gas sorption or catalytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
